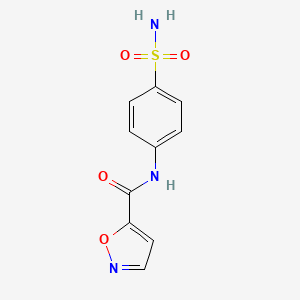

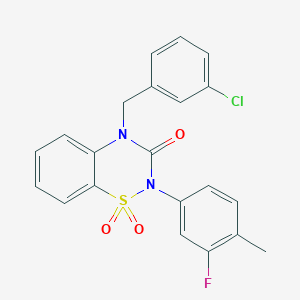

N-(4-sulfamoylphenyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a chemical compound with the CAS No. 941869-09-6. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature .Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “this compound”, can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be studied using density functional theory (DFT) analysis . This involves the use of the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ) and electrophilicity (ω) .科学的研究の応用

Carbonic Anhydrase Inhibition

N-(4-sulfamoylphenyl)isoxazole-5-carboxamide derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA VII. These compounds have been identified as potential drugs for treating conditions like glaucoma and neuropathic pain due to their inhibitory action on these isoforms (Altug et al., 2017).

Antibiotic Transformation and Environmental Impact

Studies have explored the abiotic transformations of sulfamethoxazole, a sulfonamide antibiotic, in the environment. These transformations can lead to the formation of various products, impacting environmental and water safety. Understanding these transformations is crucial for assessing the environmental impact of sulfonamide antibiotics (Nödler et al., 2012).

Potential in Cancer Therapy

Compounds containing this compound have shown inhibitory effects against cancer-related human carbonic anhydrase isoenzymes, particularly hCA IX and hCA XII. This suggests their potential utility in cancer therapy, with some derivatives demonstrating selective inhibition and cytotoxicity towards cancer cell lines (Yamali et al., 2021).

Antiproliferative Activities

Some derivatives of this compound have been studied for their antiproliferative activities against various cancer cell lines. Certain compounds showed promising activities, indicating the potential for development as anticancer drugs (Mert et al., 2014).

Environmental Remediation

Research on the biodegradation of sulfamethoxazole by various bacteria has shown that certain bacterial strains can effectively degrade this compound, making them potentially useful for environmental remediation of contaminated sites (Mulla et al., 2018).

Ozonation for Antibiotic Abatement

The use of ozonation has been explored as an efficient method to degrade sulfamethoxazole in aqueous solutions. This process enhances biodegradability and could be an effective way to mitigate the environmental impact of this antibiotic (Dantas et al., 2008).

将来の方向性

作用機序

Target of Action

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide primarily targets the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Mode of Action

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide interacts with its targets, the carbonic anhydrases, and inhibits their activity . In silico studies have shown that this compound binds effectively with the human α-CA I, II, and VII and against the Mycobacterium tuberculosis isoforms MtCA1, MtCA2, and MtCA3 .

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide affects the interconversion between CO2 and water to bicarbonate and a proton . This can impact several biochemical pathways related to pH buffering, metabolism, and signaling .

Result of Action

The result of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide’s action is the inhibition of carbonic anhydrases. This leads to changes in the interconversion between CO2 and water to bicarbonate and a proton , affecting various physiological processes.

生化学分析

Biochemical Properties

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory properties against Acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the active sites of these enzymes .

Cellular Effects

The effects of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide on cells are diverse. It has been suggested to have potential antiviral efficacy against SARS-CoV-2, indicating that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to exhibit good binding affinity to SARS-CoV-2 Mpro enzyme, a key enzyme involved in viral replication .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized using green conditions, suggesting potential stability and minimal degradation .

Metabolic Pathways

Given its interactions with enzymes such as AChE, it is likely that it is involved in several metabolic processes .

特性

IUPAC Name |

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRQALEDNFFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)

![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

![Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2690526.png)